molecular formula C5H9NO3 B14787740 (1R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

(1R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B14787740
M. Wt: 131.13 g/mol
InChI Key: ZPCQSJYTXRPREU-SDMSXHDGSA-N
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Description

(1R,2S)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with significant interest in various scientific fields. This compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The presence of both amino and hydroxymethyl groups makes it a versatile intermediate in organic synthesis and a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. Subsequent functionalization steps introduce the amino and hydroxymethyl groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts can be employed to achieve the desired stereochemistry and scalability.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can undergo reduction to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

  • (1R,2S)-2-Aminocyclobutane-1-carboxylic acid
  • (1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
  • (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid

Comparison: Compared to these similar compounds, (1R,2S)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid is unique due to the presence of both amino and hydroxymethyl groups on the cyclopropane ring. This dual functionality enhances its reactivity and versatility in synthetic applications. Additionally, the specific stereochemistry of the compound contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(1R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3?,5-/m1/s1

InChI Key

ZPCQSJYTXRPREU-SDMSXHDGSA-N

Isomeric SMILES

C1C([C@]1(C(=O)O)N)CO

Canonical SMILES

C1C(C1(C(=O)O)N)CO

Origin of Product

United States

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